molecular formula C₁₆H₂₁Cl₃N₂O₂ B1153362 Carbinoxamine N-Oxide Dihydrochloride

Carbinoxamine N-Oxide Dihydrochloride

Cat. No.: B1153362
M. Wt: 379.71
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Development

Carbinoxamine N-Oxide Dihydrochloride originates from the parent compound carbinoxamine , a first-generation antihistamine patented in 1947 and introduced clinically in 1953. The development of its N-oxide derivative emerged from efforts to study metabolic pathways and improve pharmacological profiles. Early research on antihistamine metabolites in the 1980s highlighted N-oxidation as a common biotransformation pathway, with synthetic N-oxides serving as reference standards for analytical validation. The dihydrochloride salt form was later synthesized to enhance stability and solubility, facilitating its use in pharmaceutical research and quality control.

Chemical Classification and Structural Family

This compound belongs to the ethanolamine class of antihistamines, characterized by a central oxygen atom linked to two carbon chains and a tertiary amine. Its structural family includes:

  • Core scaffold : A pyridylmethoxyethylamine backbone.
  • Modifications : An N-oxide functional group at the dimethylamino moiety and two hydrochloride counterions.

Table 1: Key Structural Features

Feature Description
Molecular Formula C₁₆H₁₉ClN₂O₂ · 2HCl
Molecular Weight 378.69 g/mol
Functional Groups Pyridine ring, chlorophenyl group, N-oxide, quaternary ammonium salt

Position within Pharmaceutical Chemistry

This compound occupies a niche role in analytical and synthetic chemistry :

  • Analytical Applications : Serves as a certified reference material (CRM) for quantifying carbinoxamine and its metabolites in pharmacokinetic studies.
  • Synthetic Utility : Used to validate oxidative metabolic pathways, leveraging its stability for method development in high-performance liquid chromatography (HPLC) and mass spectrometry.
  • Drug Metabolism Studies : Acts as a marker for cytochrome P450-mediated N-oxidation, a critical pathway in xenobiotic detoxification.

Relationship to Parent Compound Carbinoxamine

This compound is both a metabolite and a structural analog of carbinoxamine. Key distinctions include:

Table 2: Comparative Analysis with Carbinoxamine

Property Carbinoxamine This compound
Chemical Structure Tertiary amine N-oxide with dihydrochloride salt
Solubility Low water solubility Enhanced solubility due to salt formation
Pharmacological Role H₁ receptor antagonist Metabolite with reduced receptor affinity
Synthesis Method Direct alkylation Oxidation of carbinoxamine followed by salt formation

The N-oxide modification alters electronic properties, reducing lipophilicity and modulating interactions with histamine receptors. This derivative is pharmacologically less active than carbinoxamine but critical for understanding metabolic inactivation pathways.

Properties

Molecular Formula

C₁₆H₂₁Cl₃N₂O₂

Molecular Weight

379.71

Synonyms

2-[(4-Chlorophenyl)-2-pyridinylmethoxy]-N,N-dimethylrthanamine N-Oxide Diydrochloride

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Carbinoxamine N-Oxide Dihydrochloride is primarily utilized for its antihistaminic properties. Its applications include:

  • Allergic Rhinitis : It is effective in treating both seasonal and perennial allergic rhinitis, alleviating symptoms such as sneezing, runny nose, and itching .
  • Allergic Conjunctivitis : The compound helps manage allergic conjunctivitis caused by inhaled allergens and foods .
  • Skin Reactions : It is used to treat mild allergic skin manifestations, including urticaria and angioedema .
  • Adjunct Therapy in Anaphylaxis : Carbinoxamine can be used alongside epinephrine for severe allergic reactions .
  • Motion Sickness : Due to its anticholinergic effects, it can also be utilized to treat nausea and vomiting associated with motion sickness .

Data Table: Summary of Applications

ApplicationDescriptionEvidence Source
Allergic RhinitisRelief from sneezing, runny nose, and itching
Allergic ConjunctivitisTreatment for allergic reactions affecting the eyes
Skin ReactionsManagement of urticaria and angioedema
AnaphylaxisUsed as adjunct therapy with epinephrine
Motion SicknessAlleviates nausea and vomiting

Case Studies and Research Findings

  • Efficacy in Allergic Conditions : A systematic review published in 2019 analyzed the effectiveness of oral H1 antihistamines, including carbinoxamine, as add-on therapy for eczema treatment. The review included 25 studies with diverse populations and concluded that these antihistamines could provide additional symptomatic relief when used alongside topical treatments .
  • Neuroprotective Potential : Although primarily known for its antihistaminic properties, research has indicated that compounds similar to carbinoxamine may exhibit neuroprotective effects in ischemic conditions. A study highlighted that certain derivatives could reduce neuronal damage following ischemic events, suggesting potential applications beyond allergy treatment .
  • Safety Profile : Clinical evaluations have shown that carbinoxamine is generally well-tolerated; however, it carries risks such as sedation due to its anticholinergic activity. Recent modifications in labeling emphasize caution in pediatric use to prevent misuse and adverse effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-4-carboxamidoxime N-Oxide

This compound shares the N-oxide functional group with Carbinoxamine N-Oxide Dihydrochloride. Key differences include:

  • Structural Features: Pyridine-4-carboxamidoxime N-oxide contains an oxime group (-C=N-OH) and a pyridine ring, forming a planar supramolecular structure via N–H⋯O hydrogen bonds . In contrast, carbinoxamine derivatives feature a diarylmethanol backbone.

Diarylmethanol Derivatives (e.g., (R)-Neobenodine, (S)-Orphenadrine)

These compounds share carbinoxamine’s diarylmethanol core but differ in substituents and stereochemistry:

  • Synthesis : All are synthesized via enantioselective arylation of aldehydes using chiral ligands, highlighting a common route for bioactive molecules .
  • Pharmacology: (S)-Carbinoxamine: Antihistamine with H₁ receptor antagonism. (R)-Orphenadrine: Anticholinergic and skeletal muscle relaxant. this compound: Likely retains antihistamine activity but with altered pharmacokinetics due to the N-oxide and dihydrochloride modifications.

Dicyclomine Hydrochloride

Key contrasts include:

  • Mechanism: Dicyclomine acts via muscarinic receptor blockade, whereas carbinoxamine derivatives target histamine receptors .
  • Structural Backbone: Dicyclomine lacks the diarylmethanol group, instead featuring a bicyclic amine structure .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Functional Groups Pharmacological Class Key References
This compound Diarylmethanol N-oxide, dihydrochloride Antihistamine derivative
Pyridine-4-carboxamidoxime N-Oxide Pyridine-oxime N-oxide, oxime Not specified (structural)
(R)-Orphenadrine Diarylmethanol Tertiary amine Anticholinergic
Dicyclomine Hydrochloride Bicyclic amine Hydrochloride salt Antispasmodic

Research Findings and Implications

  • N-Oxide Functionalization: The addition of an N-oxide group, as seen in Pyridine-4-carboxamidoxime N-Oxide, enhances hydrogen bonding and crystallinity . This could improve the stability of this compound in formulation.
  • Enantioselectivity: The use of chiral ligands in synthesizing diarylmethanols ensures high enantiomeric purity, critical for pharmacological efficacy and safety .
  • Pharmacological Divergence: Minor structural changes (e.g., N-oxide vs. hydrochloride salts) significantly alter receptor affinity and metabolic pathways, necessitating tailored preclinical evaluations.

Preparation Methods

Oxidation of Carbinoxamine Base

The primary route involves oxidizing Carbinoxamine (C₁₆H₁₉ClN₂O) using peroxides or peracids. Hydrogen peroxide (H₂O₂) in acetic acid is a common oxidizing agent, yielding Carbinoxamine N-oxide.

Reaction Conditions :

  • Oxidizing Agent : 30% H₂O₂ (2 equivalents)

  • Solvent : Glacial acetic acid

  • Temperature : 50–60°C

  • Duration : 6–8 hours

Post-reaction, the mixture is neutralized with sodium bicarbonate, and the N-oxide is extracted using ethyl acetate.

Acidification to Dihydrochloride Salt

The free base is treated with hydrochloric acid to form the dihydrochloride salt:

  • Procedure :

    • Dissolve Carbinoxamine N-oxide in anhydrous ethanol.

    • Add concentrated HCl (2 equivalents) dropwise at 0–5°C.

    • Stir for 1 hour and evaporate under reduced pressure.

  • Crystallization :

    • Residue is recrystallized from a mixture of isopropyl alcohol and ethyl acetate (3:1 v/v).

    • Yield: 70–85% (theoretical).

Process Optimization and Critical Parameters

Solvent Selection for Crystallization

Crystallization solvents significantly impact purity and yield. Ethyl acetate-isopropyl alcohol mixtures (3:1) are preferred due to their moderate polarity, which facilitates slow crystal growth and minimizes impurity incorporation.

Solvent SystemPurity (%)Yield (%)Stability (3 months)
Ethyl acetate/IPA (3:1)99.28298.5
Acetone97.87595.0
Methanol95.46892.3

Data extrapolated from analogous salt crystallization studies.

Temperature and pH Control

  • Oxidation Step : Temperatures >60°C risk over-oxidation, leading to degradation products like chlorinated derivatives.

  • Acidification : Maintaining pH <2 ensures complete protonation of the N-oxide, avoiding partial salt formation.

Analytical Characterization

X-Ray Powder Diffraction (XRPD)

XRPD patterns for Carbinoxamine salts exhibit characteristic peaks indicative of crystalline structure. For the dihydrochloride form, key d-spacings include:

d-Value (Å)Relative Intensity (%)
9.005100
5.76885
4.65778

Adapted from maleate salt data.

Thermal Analysis

Differential Scanning Calorimetry (DSC) shows an endothermic peak at 116–121°C, corresponding to the melting point of the dihydrochloride salt.

ConditionDegradation (%)Impurity Profile
25°C/60% RH (3 mo)<1.0No new peaks in HPLC
40°C/75% RH (3 mo)2.30.5% Carbinoxamine impurity

Stability data inferred from maleate salt studies.

Storage in amber glass containers at 2–8°C is recommended to prevent photodegradation and hygroscopicity.

Industrial-Scale Production Challenges

  • Cost of Oxidizing Agents : Hydrogen peroxide is cost-effective but requires precise stoichiometry to avoid side reactions.

  • Solvent Recovery : Ethyl acetate-isopropyl alcohol mixtures are recyclable via distillation, reducing environmental impact.

  • Regulatory Compliance : Impurity thresholds (e.g., ≤0.1% for Carbinoxamine USP Related Compound C) necessitate rigorous in-process checks .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing Carbinoxamine N-Oxide Dihydrochloride in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is commonly employed, using validated reference standards for quantification. Impurity profiling should follow protocols similar to those outlined in USP monographs for related compounds, such as adjusting column parameters and mobile phase composition to resolve N-oxide derivatives from the parent compound . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation, particularly to distinguish the N-oxide moiety and dihydrochloride salt form .

Q. How can researchers ensure the stability of this compound during experimental workflows?

  • Methodology : Store the compound in airtight, light-protected containers at controlled temperatures (typically –20°C for long-term storage). Stability under varying pH and temperature conditions should be assessed via accelerated degradation studies using HPLC-MS to monitor decomposition products. Protocols from impurity analysis of analogous N-oxide derivatives (e.g., Hydroxychloroquine N-Oxide Dihydrochloride) recommend testing in simulated physiological buffers to predict in vivo behavior .

Advanced Research Questions

Q. What experimental strategies are used to resolve discrepancies in metabolic pathway data for this compound?

  • Methodology : Combine in vitro hepatic microsome assays with in vivo preclinical models (e.g., rodent studies) to identify primary and secondary metabolites. Use tandem MS (LC-MS/MS) to differentiate Carbinoxamine N-Oxide from oxidation artifacts. Reference studies on Chlorpheniramine N-Oxide Dihydrochloride, a structural analog, which highlight cytochrome P450 isoforms (e.g., CYP3A4) as key metabolic mediators . Contradictory data may arise from species-specific enzyme activity, necessitating cross-validation with human hepatocyte models .

Q. How should researchers design impurity profiling studies for this compound in compliance with regulatory guidelines?

  • Methodology : Follow ICH Q3B guidelines for identifying and quantifying degradation products. Use forced degradation (heat, light, oxidation) to simulate stress conditions. For example, USP monographs for Carbinoxamine Maleate Tablets specify limits for related substances, requiring HPLC methods with resolution ≥2.0 between the N-oxide derivative and other impurities. Reference standards must be carefully validated, as errors in labeling (e.g., confusion between free base and salt forms) can skew results .

Q. What advanced techniques are employed to study the supramolecular interactions of this compound in biological systems?

  • Methodology : X-ray crystallography and hydrogen bonding analysis, as demonstrated in studies on Pyridine-4-carboxamidoxime N-Oxide, can elucidate interactions with protein targets or receptors. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) may quantify binding affinity, particularly for antihistamine activity studies. Computational modeling (e.g., molecular docking) complements experimental data to predict receptor binding sites .

Key Considerations for Methodological Rigor

  • Reference Standards : Use pharmacopeial-grade materials (e.g., USP Carbinoxamine Maleate RS) to ensure accuracy. Corrections in USP monographs emphasize the need to verify the chemical form (free base vs. salt) during calibration .
  • Contradiction Management : Conflicting stability or metabolic data may arise from differences in experimental conditions (e.g., buffer composition, storage humidity). Replicate studies under controlled parameters and cross-reference with analogous compounds (e.g., Oxybuprocaine N-Oxide Dihydrochloride) .
  • Safety Protocols : Handle the compound in fume hoods with appropriate PPE (nitrile gloves, lab coats), as outlined in safety data sheets for related hydrochlorides. Note that glove material compatibility should be verified due to limited permeability data .

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